

Unraveling the Therapeutic Potential of NSC 245214: A Technical Overview

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Compound of Interest

Compound Name: NSC 245214

Cat. No.: B164218

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

NSC 245214, identified as the chemical compound 2-(3,5-dinitro-2-thienyl)-cyclohexanone (CAS number: 31554-45-7), is a dinitrothiophene derivative. While currently cataloged primarily as a biochemical reagent, its chemical scaffold suggests potential for biological activity, drawing interest from the drug discovery and development community. This technical guide synthesizes the currently available information on **NSC 245214** and explores the prospective therapeutic avenues based on the broader class of dinitrothiophene compounds.

Chemical Identity

Identifier	Value
NSC Number	245214
Chemical Name	2-(3,5-dinitro-2-thienyl)-cyclohexanone
CAS Number	31554-45-7
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₅ S
Molecular Weight	270.26 g/mol

Current State of Research

Direct research on the therapeutic targets and mechanism of action of **NSC 245214** is not publicly available at this time. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes.[1][2][3][4][5][6] The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) assigns NSC numbers to compounds for screening, but public data on the screening results for **NSC 245214** is not readily accessible.

Potential Therapeutic Targets: A Speculative Outlook Based on Dinitrothiophene Derivatives

Given the absence of specific data for **NSC 245214**, we can extrapolate potential areas of investigation from studies on related dinitrothiophene-containing molecules. This class of compounds has shown promise in various therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potential of thiophene derivatives, including those with nitro groups, as anticancer agents.[7][8] The electron-withdrawing nature of the dinitro groups on the thiophene ring can render the molecule electrophilic, potentially allowing it to interact with nucleophilic residues in biological macromolecules, such as enzymes and transcription factors involved in cancer cell proliferation and survival.

Hypothesized Anticancer Mechanisms:

- **Enzyme Inhibition:** Dinitrothiophene derivatives could potentially act as inhibitors of key enzymes in cancer signaling pathways, such as kinases or topoisomerases.
- **Induction of Apoptosis:** These compounds might trigger programmed cell death in cancer cells by inducing cellular stress or interfering with anti-apoptotic proteins.
- **DNA Intercalation or Damage:** The planar structure of the thiophene ring could facilitate intercalation into DNA, while the nitro groups might be involved in generating reactive oxygen species that cause DNA damage.

Antimicrobial Activity

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The specific antimicrobial potential of **NSC 245214** would require dedicated screening against a panel of bacterial and fungal pathogens.

Experimental Protocols: A General Framework

While specific experimental protocols for **NSC 245214** are not available, researchers interested in investigating its therapeutic potential can adapt established methodologies.

In Vitro Anticancer Screening

- Cell Viability Assays:
 - MTT/XTT Assays: To determine the cytotoxic effects of **NSC 245214** on various cancer cell lines. This would involve treating cells with a range of concentrations of the compound and measuring the metabolic activity of viable cells.
 - Trypan Blue Exclusion Assay: To quantify the number of viable and non-viable cells after treatment.
- Apoptosis Assays:
 - Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells using flow cytometry.
 - Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.
- Cell Cycle Analysis:
 - Propidium Iodide Staining and Flow Cytometry: To determine the effect of **NSC 245214** on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
- Target Identification Assays (Hypothetical):

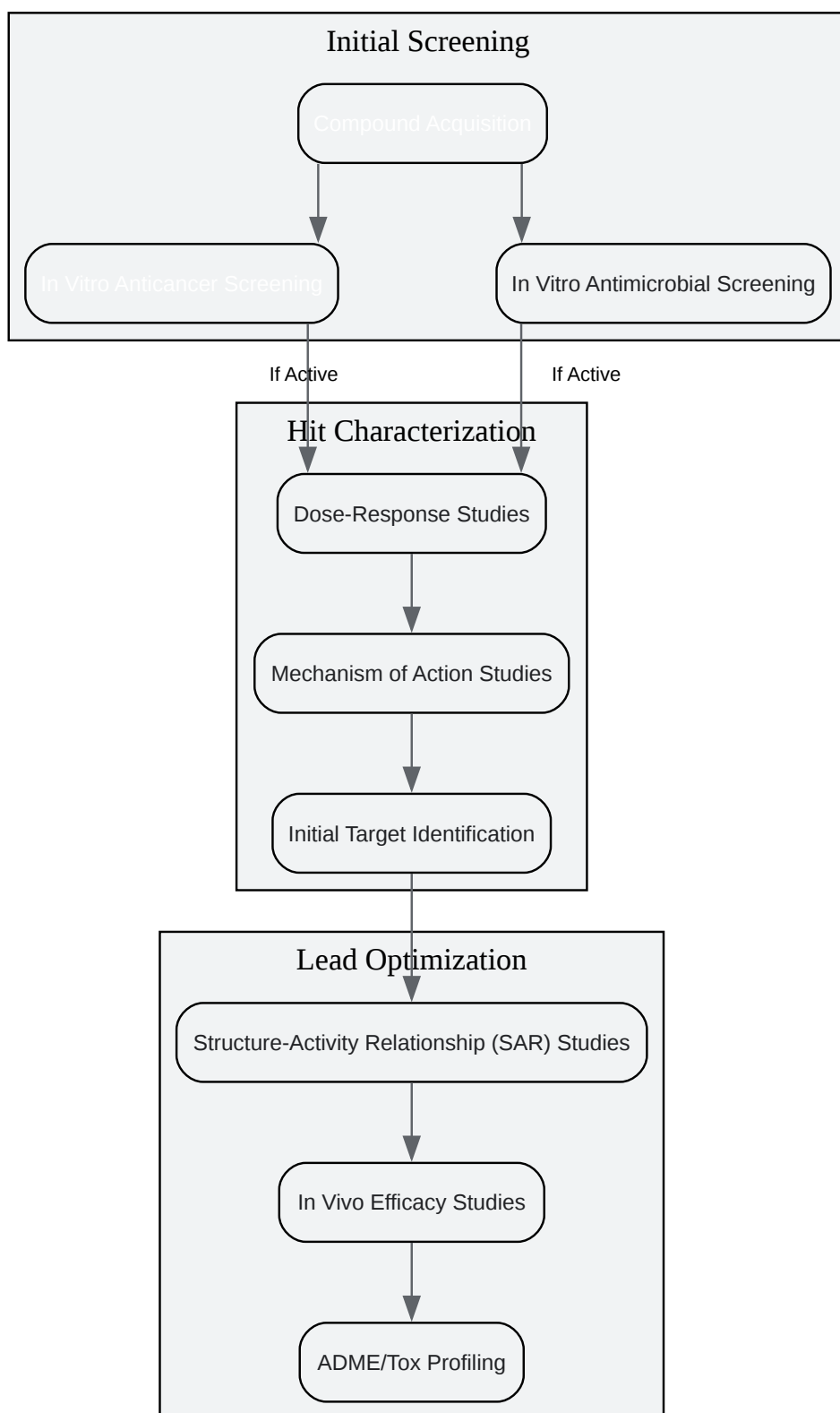
- Kinase Inhibition Assays: Screening against a panel of kinases to identify potential inhibitory activity.
- Topoisomerase Inhibition Assays: Assessing the ability of the compound to inhibit the activity of topoisomerase I and II.

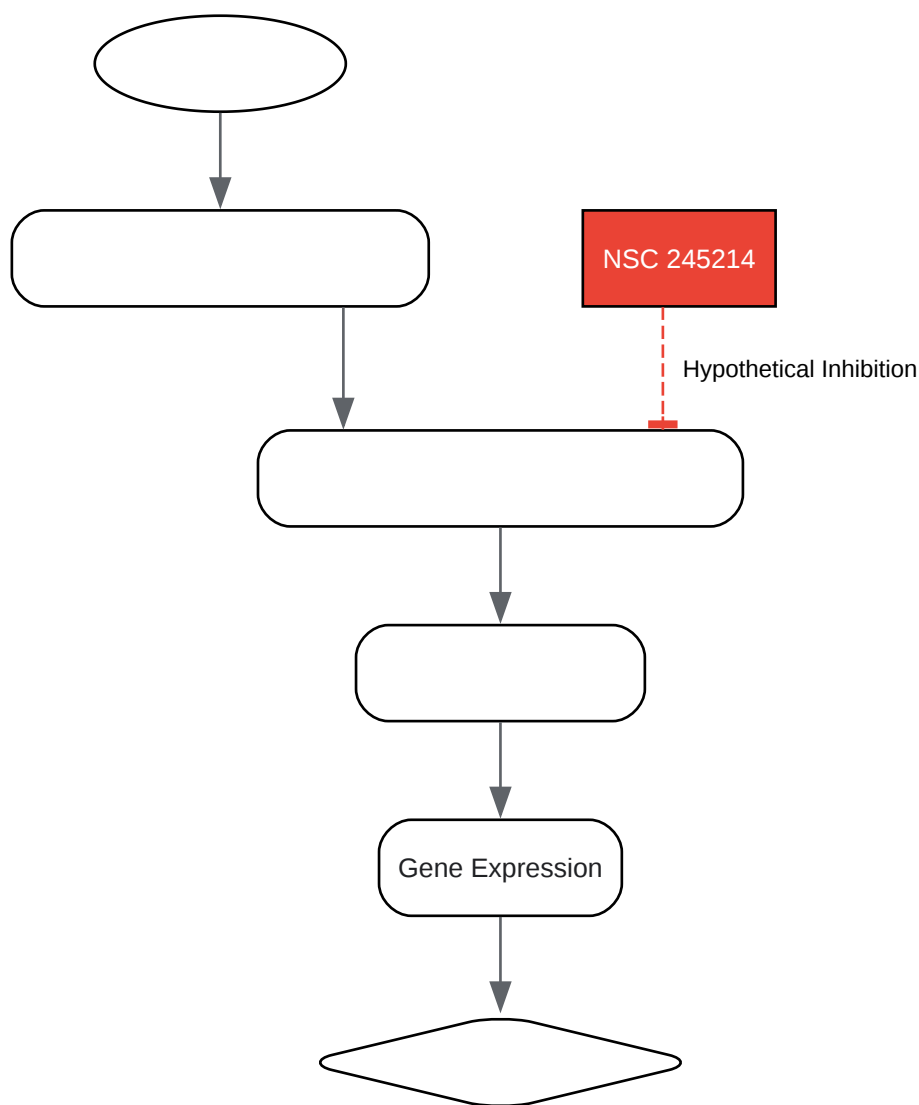
In Vitro Antimicrobial Screening

- Minimum Inhibitory Concentration (MIC) Determination:
 - Broth Microdilution Method: To determine the lowest concentration of **NSC 245214** that inhibits the visible growth of a microorganism.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
 - Plating on Agar: To determine the lowest concentration of the compound that kills the microorganism.

Logical Workflow for Investigating NSC 245214

The following diagram illustrates a logical workflow for the initial investigation of the therapeutic potential of **NSC 245214**.





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